REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:10]2[S:14][C:13]([NH:15][CH:16]([CH3:18])[CH3:17])=[N:12][CH:11]=2)[CH:5]=[N:6][C:7]=1[O:8]C.Cl.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[C:4]([C:10]2[S:14][C:13]([NH:15][CH:16]([CH3:17])[CH3:18])=[N:12][CH:11]=2)[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC=C(C1)C1=CN=C(S1)NC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359.4 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |